3-Pyrazin-2-yl-pyrido(3,4-e)(1,2,4)triazine

Antifungal Structure-Activity Relationship Candida

3-Pyrazin-2-yl-pyrido(3,4-e)(1,2,4)triazine is a synthetic, fused heterocyclic compound belonging to the pyrido[3,4-e][1,2,4]triazine class. It is characterized by a molecular formula of C10H6N6 and a molecular weight of 210.20 g/mol.

Molecular Formula C10H6N6
Molecular Weight 210.19 g/mol
CAS No. 121845-67-8
Cat. No. B12661928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pyrazin-2-yl-pyrido(3,4-e)(1,2,4)triazine
CAS121845-67-8
Molecular FormulaC10H6N6
Molecular Weight210.19 g/mol
Structural Identifiers
SMILESC1=CN=CC2=C1N=NC(=N2)C3=NC=CN=C3
InChIInChI=1S/C10H6N6/c1-2-11-5-8-7(1)15-16-10(14-8)9-6-12-3-4-13-9/h1-6H
InChIKeyQUVLRVYXZDLTJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Pyrazin-2-yl-pyrido(3,4-e)(1,2,4)triazine (CAS 121845-67-8): Core Chemical Identity and Pharmacological Class


3-Pyrazin-2-yl-pyrido(3,4-e)(1,2,4)triazine is a synthetic, fused heterocyclic compound belonging to the pyrido[3,4-e][1,2,4]triazine class. It is characterized by a molecular formula of C10H6N6 and a molecular weight of 210.20 g/mol . This compound was designed and evaluated as part of a series of 3-substituted pyridotriazines explored for their potential as antifungal agents, targeting pathogens such as Candida, Aspergillus, and Trichophyton species [1].

3-Pyrazin-2-yl-pyrido(3,4-e)(1,2,4)triazine: Why In-Class Analogs Are Not Interchangeable


Within the pyrido[3,4-e][1,2,4]triazine chemotype, antifungal activity is exquisitely sensitive to the nature of the 3-position substituent [1]. The pyrazin-2-yl analog demonstrates a marked reduction in antifungal potency relative to closely related variants such as the unsubstituted, methyl, or 4-fluorophenyl derivatives [1]. This structure-activity relationship (SAR) profile dictates that procuring a generic pyridotriazine scaffold without verifying the specific 3-substituent carries a high risk of obtaining a compound with significantly inferior biological performance, undermining target identification studies or antifungal screening campaigns [1].

3-Pyrazin-2-yl-pyrido(3,4-e)(1,2,4)triazine: Head-to-Head Comparator Data for Informed Procurement


Reduced Antifungal Potency Relative to Optimal 3-Substituted Pyridotriazines

In a direct head-to-head in vitro antifungal screen, the 3-pyrazin-2-yl analog (10cc) exhibited decreased activity compared to the most potent members of the pyrido[3,4-e][1,2,4]triazine series. Derivatives with hydrogen (loa), methyl (lob), 4-fluorophenyl (loo), and 3-/4-pyridyl (lOaa, lObb) substituents at the 3-position were reported to have the 'best overall antifungal activity', while the pyrazine substituent was specifically noted for its diminished efficacy. This information is critical for researchers selecting a tool compound with maximal antifungal potency, as the pyrazinyl variant is not comparable to the leading analogs [1].

Antifungal Structure-Activity Relationship Candida

Structural Differentiation: The 3-Pyrazinyl Substituent as a Key Activity Modulator

The pyrazin-2-yl group at the 3-position of the pyrido[3,4-e][1,2,4]triazine core distinguishes this compound from other 3-substituted analogs. By introducing an additional nitrogen-containing heterocycle, this specific substitution pattern alters hydrogen-bonding capacity, electron distribution, and steric profile compared to simpler alkyl or phenyl substituents. In the broader context of pyridotriazine and related fused triazine research, certain derivatives have shown the ability to inhibit kinases implicated in cancer (e.g., CDK2, JAK family members), though direct kinase profiling data for the 3-pyrazin-2-yl analog remains absent in the primary literature [1].

Medicinal Chemistry Kinase Inhibitor Heterocycle Design

Physicochemical Property Benchmarking Against Class Representatives

The 3-pyrazin-2-yl derivative exhibits physicochemical properties that align with, but are not identical to, other 3-substituted pyrido[3,4-e][1,2,4]triazines. Its density (1.418 g/cm³), boiling point (487.3 °C at 760 mmHg), and flash point (240.4 °C) are established parameters . These properties are comparable to the class and ensure consistent handling and storage requirements; however, the specific heteroaryl substitution may influence solubility and logP, parameters critical for biological assay design and compound formulation .

Physicochemical Properties Drug-Likeness Procurement Specifications

3-Pyrazin-2-yl-pyrido(3,4-e)(1,2,4)triazine: Recommended Application Scenarios Based on Evidence


Negative Control in Antifungal Screening Assays

Given its markedly reduced antifungal activity relative to the most potent pyridotriazines (such as the 3-methyl or 4-fluorophenyl analogs) [1], the 3-pyrazin-2-yl derivative serves as an ideal negative or low-activity control in in vitro antifungal susceptibility testing against Candida, Aspergillus, and Trichophyton species. This application leverages its defined identity and documented inferiority to establish a baseline for activity windows in high-throughput screening campaigns.

Kinase Selectivity Profiling Panels

The distinct heteroaryl character of the 3-pyrazin-2-yl substituent, with its additional nitrogen atoms and altered hydrogen-bonding potential, makes this compound a valuable entry in kinase selectivity profiling panels [1]. It can be used to assess the tolerance of kinase ATP-binding sites (e.g., CDK2, JAK family) for pyrazine-containing scaffolds, aiding in the rational design of selective kinase inhibitors derived from the pyridotriazine chemotype.

Medicinal Chemistry SAR Exploration of Heteroaryl-Substituted Triazines

For medicinal chemistry programs focused on optimizing the 3-position of pyrido[3,4-e][1,2,4]triazines, the 3-pyrazin-2-yl compound provides a defined reference point within the heteroaryl substituent SAR landscape [1]. Its decreased antifungal potency compared to phenyl or pyridyl analogs offers instructive negative SAR data, helping teams avoid investing in similar deactivating substituents while guiding the design of more potent heteroaryl variants.

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